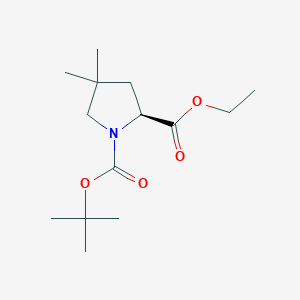
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Übersicht
Beschreibung
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a derivative of pyridine and benzoic acid, and its unique chemical structure makes it a promising candidate for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
1. Structural Investigation and Synthesis of Organic Compounds
Triorganostannyl esters, including those related to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been synthesized and structurally investigated. These studies provide insights into their physicochemical properties and potential for forming coordination complexes with metal centers, affecting photophysical properties and ligand interactions (Tzimopoulos et al., 2010).
2. Dye and Pigment Synthesis
Research on ortho/para-aminobenzoic acids and corresponding methyl esters, including structures similar to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, has led to the development of heterocyclic azo dyes. These dyes demonstrate improved pH stability due to structural modifications (Wang et al., 2018).
3. Agricultural Applications
Substituted pyridinemonocarboxylates and benzoic acids, chemically related to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been evaluated as potential chemical hybridizing agents for wheat. This application highlights the agricultural significance of such compounds (Ciha & Ruminski, 1991).
4. Development of Functionalized Organic Molecules
Studies have shown the synthesis of functionalized organic molecules, like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl] benzoic acid methyl ester, which bear resemblance to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester. These compounds are important for understanding molecular interactions and properties (Ming & South, 2004).
5. Role in Glucose-6-Phosphatase Inhibition
Compounds like (3-pyridin-2-yl-thiouriedo)alkanoic acid esters, related to the chemical structure of interest, have been synthesized and shown to inhibit glucose-6-phosphatase enzyme, indicating potential biomedical applications (Farhanullah et al., 2004).
Eigenschaften
IUPAC Name |
methyl 3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9-6-12(15(16,17)18)8-13(19-9)10-4-3-5-11(7-10)14(20)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDVTBZTDRYYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)





![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)